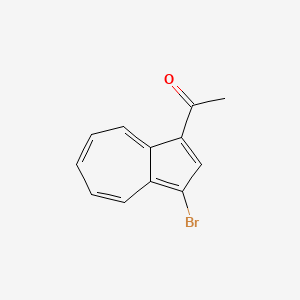![molecular formula C16H15ClO2S B14361772 Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate CAS No. 90212-86-5](/img/structure/B14361772.png)
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate is an organic compound with a complex structure that includes a sulfanyl group attached to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate typically involves the reaction of 4-chlorobenzyl chloride with thiophenol to form the intermediate 4-chlorophenyl(phenyl)methyl sulfide. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Methyl 2-(4-chlorophenyl)acetate: A related compound with similar structural features but lacking the sulfanyl group.
Phenylmethyl sulfide: Shares the sulfanyl group but has a simpler structure.
Uniqueness
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate is unique due to the combination of the sulfanyl and acetate groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
特性
CAS番号 |
90212-86-5 |
|---|---|
分子式 |
C16H15ClO2S |
分子量 |
306.8 g/mol |
IUPAC名 |
methyl 2-[(4-chlorophenyl)-phenylmethyl]sulfanylacetate |
InChI |
InChI=1S/C16H15ClO2S/c1-19-15(18)11-20-16(12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10,16H,11H2,1H3 |
InChIキー |
WMFIWTHLDOBVEB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CSC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


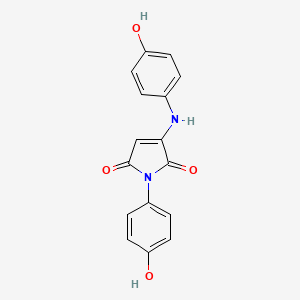
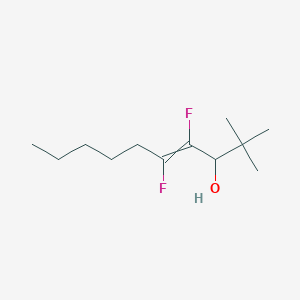

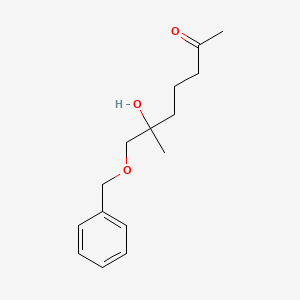

![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)
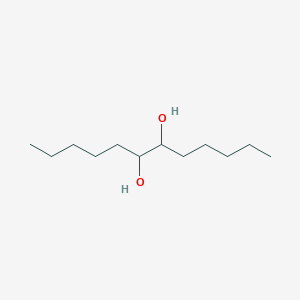

![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
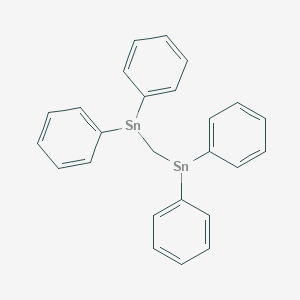
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
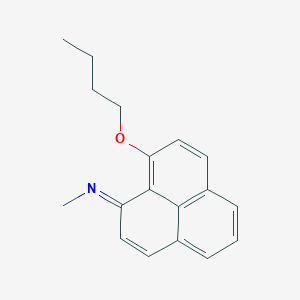
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
